molecular formula C18H16N2O3 B2653342 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide CAS No. 953224-03-8

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide

Cat. No.: B2653342
CAS No.: 953224-03-8
M. Wt: 308.337
InChI Key: TYJRMYNSHNCOMF-UHFFFAOYSA-N
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Description

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It features a benzamide core linked to a phenylisoxazole scaffold, a structural motif present in several biologically active molecules. Although specific biological data for this exact compound is not widely published, research on highly similar structures provides strong direction for its application. Specifically, compounds incorporating the N-((phenylisoxazol-yl)methyl)benzamide structure have been identified as key scaffolds in the discovery of potent antiviral agents . For instance, recent studies have detailed the design and synthesis of analogous benzamide derivatives, which were found to function as potent nucleocapsid inhibitors of the Hepatitis B Virus (HBV) in biological evaluations . These inhibitors represent a promising non-nucleoside approach to antiviral therapy. The mechanism of action for this class of compounds is believed to involve interaction with viral core proteins, thereby disrupting the proper assembly and function of the viral nucleocapsid . This makes such compounds valuable tools for probing HBV biology and developing new therapeutic strategies. This product is intended for research and development purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

4-methoxy-N-[(5-phenyl-1,2-oxazol-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-22-16-9-7-14(8-10-16)18(21)19-12-15-11-17(23-20-15)13-5-3-2-4-6-13/h2-11H,12H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYJRMYNSHNCOMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NCC2=NOC(=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide typically involves the formation of the isoxazole ring followed by the introduction of the benzamide moiety. One common method involves the cyclization of appropriate precursors under specific conditions. For example, acetophenone can be reacted with diethyl oxalate in the presence of methanol and sodium methoxide to form an intermediate, which is then cyclized using hydroxylamine hydrochloride to yield the isoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the final product. Additionally, the use of metal-free synthetic routes can be advantageous in reducing costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions can vary depending on the desired outcome, such as temperature, pressure, and solvent used .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound .

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its potential therapeutic applications . Research indicates that it may exhibit various biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show significant antimicrobial properties against various bacterial strains. For example, derivatives of isoxazole have been reported to inhibit the growth of both Gram-positive and Gram-negative bacteria .
  • Anticancer Properties : The compound may interact with specific molecular targets involved in cancer cell proliferation. Studies have shown that isoxazole derivatives can induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation .

The biological activity of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is believed to involve interactions with various molecular targets, including:

  • Protein Kinases : The compound may modulate the activity of protein kinases, which play crucial roles in cell signaling pathways associated with cancer and other diseases .
  • Enzyme Inhibition : Similar compounds have been studied for their ability to inhibit enzymes involved in disease pathways, making them potential candidates for drug development targeting specific diseases .

Pharmacological Studies

Pharmacological investigations focus on the compound’s efficacy and safety profile. Studies have evaluated its potential as a lead compound for developing new drugs targeting specific diseases such as cancer and infections .

Case Study 1: Anticancer Activity

A study explored the anticancer effects of various isoxazole derivatives, including this compound. The results indicated that these compounds could significantly inhibit the growth of human colorectal carcinoma cells (HCT116), with IC50 values indicating potent activity compared to standard chemotherapeutics like doxorubicin .

CompoundIC50 (µM)Cell Line
This compound4.53HCT116
Doxorubicin9.99HCT116

Case Study 2: Antimicrobial Effects

In another study, derivatives similar to this compound were evaluated for their antimicrobial properties against various bacterial strains. The minimum inhibitory concentration (MIC) was determined for several compounds, demonstrating moderate to good activity against pathogens such as Escherichia coli and Staphylococcus aureus .

CompoundBacterial StrainMIC (µg/mL)
Compound AE. coli12
Compound BS. aureus10

Mechanism of Action

The mechanism of action of 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Structure-Activity Relationship (SAR) Insights

  • Methylene Linker : The -CH2- group in the target compound may enhance conformational flexibility, improving binding to dynamic protein pockets compared to rigid analogs like SI32 .
  • Substituent Position : Para-methoxy groups (target compound) optimize electronic effects for resonance stabilization, whereas meta-substitution (CAS 346719-61-7) disrupts this .
  • Heterocyclic Modifications : Thiadiazole-containing analogs (e.g., Compound 6) exhibit distinct electronic profiles but lower thermal stability, limiting their utility in high-temperature applications .

Biological Activity

4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide is a compound belonging to the class of isoxazole derivatives, known for their diverse biological activities and therapeutic potential. This compound has been primarily studied for its antimicrobial , anticancer , and anti-inflammatory properties, making it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Properties

Research indicates that isoxazole derivatives, including this compound, exhibit significant antimicrobial activity. They have been tested against various bacterial strains, showing effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus . The mechanism of action typically involves the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Isoxazole derivatives are known to inhibit tumor necrosis factor-alpha (TNF-α), which plays a critical role in cancer progression . Additionally, some derivatives have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The specific pathways and molecular targets involved are still under investigation, but preliminary data suggest that these compounds may modulate signaling pathways associated with cell growth and survival.

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in various models . This effect could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. These interactions may involve:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways or cancer cell proliferation.
  • Receptor Modulation : It might bind to receptors that regulate cellular responses to growth factors or cytokines.

Further research is needed to elucidate the exact mechanisms at play.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
5-methyl-3-phenylisoxazol-4-yl)methanolStructureAntimicrobial, anticancer
4-(hydroxymethyl)-5-methyl-3-phenylisoxazoleStructureAnti-inflammatory, analgesic

Unique Characteristics

This compound is unique due to its specific structural features, such as the methoxy group and benzamide moiety, which enhance its reactivity and biological interactions compared to other isoxazole derivatives .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against E. coli at concentrations as low as 10 µg/mL, indicating strong antimicrobial potential .
  • Cancer Cell Line Studies : In vitro assays showed that treatment with this compound resulted in a 50% reduction in cell viability in breast cancer cell lines after 48 hours of exposure .
  • Inflammation Model : In a murine model of inflammation, administration of the compound led to a significant decrease in edema and pro-inflammatory cytokine levels compared to control groups .

Q & A

Q. What are the key considerations for synthesizing 4-methoxy-N-((5-phenylisoxazol-3-yl)methyl)benzamide, and how can reaction parameters be optimized?

Answer: Synthesis typically involves coupling the 5-phenylisoxazole-3-methylamine moiety with 4-methoxybenzoyl chloride. Critical parameters include:

  • Reagent stoichiometry : Use a 1:1 molar ratio of amine to acyl chloride to minimize side reactions (e.g., over-acylation) .
  • Base selection : Sodium carbonate or sodium pivalate is recommended to neutralize HCl byproducts and maintain reaction efficiency .
  • Solvent choice : Dichloromethane (DCM) or acetonitrile provides optimal solubility for intermediates .
  • Safety protocols : Conduct hazard analysis for reagents like benzoyl chloride (mutagenicity risks) and ensure proper ventilation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm methoxy (-OCH3_3) and isoxazole ring protons, with DMSO-d6_6 as the solvent for enhanced resolution .
  • X-ray crystallography : Determine crystal packing and bond angles (e.g., orthorhombic system with space group P212121P2_12_12_1) to validate stereochemistry .
  • Fluorometry : Assess fluorescence properties in solvents like ethanol, noting excitation/emission maxima for photophysical studies .

Advanced Research Questions

Q. How can computational chemistry improve the synthesis and functionalization of this compound?

Answer:

  • Reaction path optimization : Use quantum chemical calculations (e.g., DFT) to model transition states and identify low-energy pathways for amide bond formation .
  • Machine learning : Train models on existing reaction datasets to predict optimal catalysts (e.g., trichloroisocyanuric acid) or solvent systems .
  • In silico mutagenicity screening : Apply Ames test simulations to evaluate structural modifications that reduce mutagenic risks .

Q. How should researchers resolve contradictions in spectroscopic data during characterization?

Answer:

  • Cross-validation : Compare NMR data with X-ray crystallography results to confirm proton assignments (e.g., methoxy group vs. aromatic protons) .
  • Dynamic NMR studies : Investigate temperature-dependent splitting in 1H^1H-NMR to detect conformational flexibility in the isoxazole ring .
  • High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks to rule out impurities or isotopic interference .

Q. What biochemical pathways and targets are relevant for this compound in antibacterial research?

Answer:

  • Enzyme inhibition : Target bacterial phosphopantetheinyl transferases (PPTases), which are critical for fatty acid synthesis and secondary metabolite production .
  • Dual-target strategy : Design derivatives to simultaneously inhibit AcpS and Sfp PPTases, disrupting bacterial proliferation .
  • Pathway analysis : Use transcriptomics to assess downstream effects on lipid biosynthesis and quorum sensing .

Methodological Notes

  • Synthesis scalability : For multi-gram scales, replace dichloromethane with acetonitrile to improve safety and reaction control .
  • Crystallization troubleshooting : If single crystals fail to form, employ vapor diffusion with pentane/ether mixtures to slow nucleation .
  • Data interpretation : Always cross-reference computational predictions (e.g., PubChem-derived InChI keys) with experimental results to validate structural hypotheses .

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